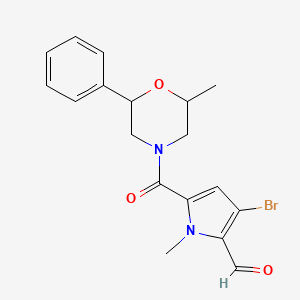

3-Bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C18H19BrN2O3 and its molecular weight is 391.265. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of a compound like “3-Bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde” would likely be specific proteins or enzymes within the body. These targets are often identified through a combination of experimental studies and computational modeling .

Mode of Action

The compound may interact with its targets through a variety of mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting cell membrane integrity. The exact mode of action would depend on the compound’s chemical structure and the nature of its target .

Biochemical Pathways

The compound could potentially affect various biochemical pathways, depending on its targets. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could disrupt that pathway and have downstream effects on the cells .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and molecular size could affect how well it is absorbed into the body, how it is distributed to different tissues, how it is metabolized by the body, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell function to cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its targets .

Activité Biologique

3-Bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde is a complex heterocyclic compound featuring a pyrrole ring, which is notable for its potential biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19BrN2O3, with a molecular weight of approximately 391.3 g/mol. The compound's structure includes a bromine atom and a morpholine derivative, which are critical for its biological activity .

| Property | Value |

|---|---|

| Molecular Formula | C18H19BrN2O3 |

| Molecular Weight | 391.3 g/mol |

| CAS Number | 1376358-55-2 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, requiring precise control over reaction conditions such as temperature and pH to maximize yield and selectivity. Techniques like chromatography are often employed for purification. The synthesis pathway may include reactions characteristic of pyrroles and aldehydes, which are essential for understanding the compound's reactivity in biological systems.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For instance, studies on similar pyrrole derivatives have shown significant activity against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis (Mtb). These compounds were found to inhibit the mmpL3 gene, crucial for mycolic acid biosynthesis in Mtb, leading to their potential use as anti-TB agents .

Cytotoxicity and Selectivity

In vitro studies suggest that while some pyrrole derivatives demonstrate potent antimicrobial activity (Minimum Inhibitory Concentration (MIC) values as low as 0.016 μg/mL), they also maintain low cytotoxicity (IC50 > 64 μg/mL). This balance between efficacy and safety is critical for therapeutic applications .

The proposed mechanism by which this compound exerts its biological effects may involve:

- Electrophilic Attack : The electrophilic nature of the aldehyde group could facilitate interactions with nucleophilic sites in target biomolecules.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Disruption of Membrane Integrity : Some derivatives may disrupt microbial membranes, leading to cell death.

Case Studies

A recent study focused on the structure–activity relationship (SAR) of pyrrole derivatives, revealing that specific substitutions can enhance activity against pathogenic bacteria while reducing cytotoxic effects. For example, compounds with bulky substituents at the carboxamide position exhibited improved anti-TB activity compared to their simpler counterparts .

Propriétés

IUPAC Name |

3-bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O3/c1-12-9-21(10-17(24-12)13-6-4-3-5-7-13)18(23)15-8-14(19)16(11-22)20(15)2/h3-8,11-12,17H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNHGYLBCYZMHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C2=CC=CC=C2)C(=O)C3=CC(=C(N3C)C=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.